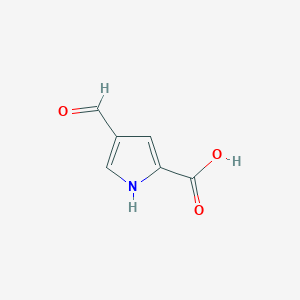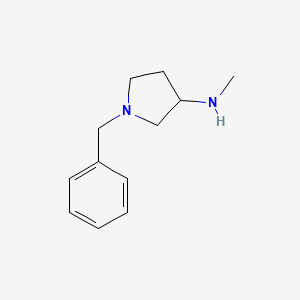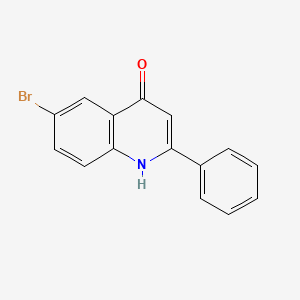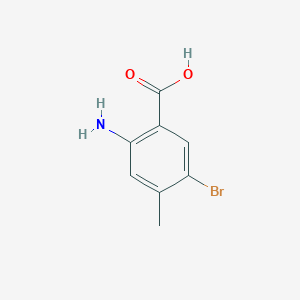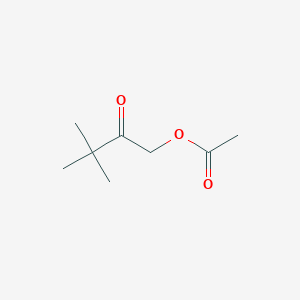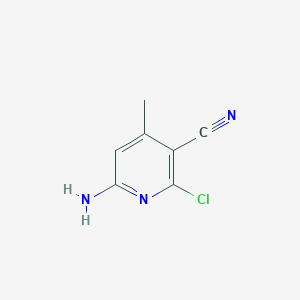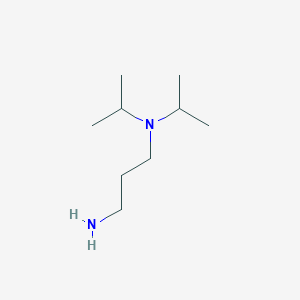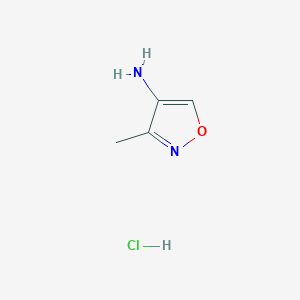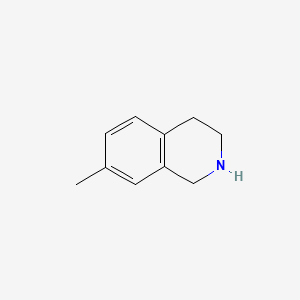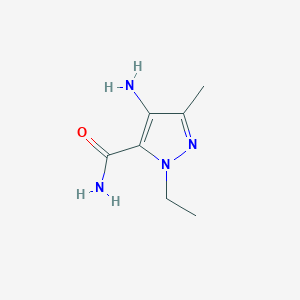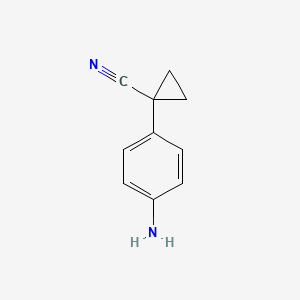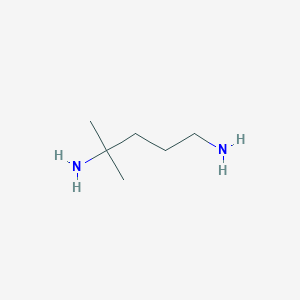![molecular formula C23H28N2O6 B1282653 (2S)-3-(4-Hydroxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoic acid CAS No. 66076-38-8](/img/structure/B1282653.png)
(2S)-3-(4-Hydroxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that appears to be related to the family of compounds used in the synthesis of HIV protease inhibitors. The structure suggests that it contains multiple chiral centers, an aromatic ring, and several functional groups including amides and a carboxylic acid. This molecule could potentially be an intermediate or a final product in the synthesis of pharmaceuticals targeting viral proteases.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, the practical synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, a key component of HIV protease inhibitors, involves a highly diastereoselective cyanohydrin formation from (S)-2-N,N-dibenzyl-amino-3-phenylpropanal with acetone cyanohydrin using trimethyl-aluminum . This method could potentially be adapted or serve as inspiration for the synthesis of the compound , considering the structural similarities and the presence of an amino acid backbone in both molecules.
Molecular Structure Analysis
The molecular structure of the compound likely includes several stereocenters, as indicated by the (2S) designations, which means that the synthesis must be carefully controlled to achieve the desired stereochemistry. The presence of a 4-hydroxyphenyl group suggests aromatic interactions could be significant in the molecule's behavior and reactivity. The molecular structure would also be expected to have implications for the compound's binding affinity to protease enzymes, given the importance of stereochemistry in enzyme-substrate interactions.
Chemical Reactions Analysis
The compound contains functional groups that could undergo various chemical reactions. The amide linkages suggest potential for hydrolysis under acidic or basic conditions, while the carboxylic acid group could be involved in esterification or amidation reactions. The presence of a hydroxy group on the aromatic ring could also participate in reactions typical of phenols, such as etherification or sulfonation. The reaction of β-iminoalcohols with sulfur dioxide to produce (±)-(2-hydroxyalkylamino)phenyl(isopropyl)methanesulfonic acids, as described in one study , could be relevant if similar functional groups are present in the target compound.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of the compound are not provided, we can infer from the structure that it is likely to be solid at room temperature and may have moderate solubility in polar organic solvents due to the presence of both hydrophobic (phenyl rings) and hydrophilic (carboxylic acid) groups. The molecule's chiral centers could also lead to optical activity, which would be an important consideration in its characterization and potential pharmaceutical applications.
科学的研究の応用
Computational Peptidology and Drug Design
Flores-Holguín et al. (2019) explored the properties of a group of new antifungal tripeptides, including (2S)-3-(4-Hydroxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoic acid. Using conceptual density functional theory, they calculated molecular properties and structures, focusing on active sites related to nucleophilic, electrophilic, and radical functions. This study is significant for drug design, especially in predicting pKa values and bioactivity scores for new peptides (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).
Asymmetric Synthesis
Monclus et al. (1995) described the asymmetric synthesis of variants of this compound, emphasizing the synthesis of benzyl bromides and the alkylation of glycine enolate derivatives. This research contributes to the broader field of chemical synthesis, particularly in creating fluorinated compounds (Monclus, Masson, & Luxen, 1995).
Antioxidant and Anti-inflammatory Activity
Subudhi and Sahoo (2011) synthesized novel analogues of (2S)-2-({2-[1,4-dihydro-3,5-bis(methoxycarbonyl)-2,6-dimethyl-4-(2-nitrophenyl)pyridin-1-yl]-2-oxoethyl}amino)-3-(4-hydroxyphenyl) propanoic acid. They evaluated their in vitro antioxidant and anti-inflammatory activities, finding significant efficacy, which could have implications for medical applications (Subudhi & Sahoo, 2011).
Synthesis and Evaluation in Drug Development
Reynolds and Hermitage (2001) synthesized a related compound, which was crucial in the development of potent PPARγ agonists. The study's focus on a copper(I) catalyzed N-arylation as a key coupling step is relevant for pharmaceutical chemistry, particularly in the context of drug development (Reynolds & Hermitage, 2001).
Applications in Microbiology
Rimbault et al. (1993) investigated organic acids in cultures of an extremely thermophilic sulfur-dependent anaerobic archaeon, where derivatives of (2S)-3-(4-Hydroxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoic acid were analyzed. This research is pivotal for understanding microbial metabolism in extreme environments (Rimbault, Guézennec, Fromage, Niel, Godfroy, & Rocchiccioli, 1993).
Safety And Hazards
The safety and hazards of this compound are not specifically mentioned in the sources I found. However, it is stated that this product is not intended for human or veterinary use and is for research use only12.
将来の方向性
I couldn’t find specific information on the future directions of this compound. However, there are general discussions on future directions for various fields such as physics-based ground motion modeling7.
Please note that this information is based on the available sources and there might be more recent studies or data related to this compound.
特性
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O6/c1-23(2,3)31-22(30)25-18(13-15-7-5-4-6-8-15)20(27)24-19(21(28)29)14-16-9-11-17(26)12-10-16/h4-12,18-19,26H,13-14H2,1-3H3,(H,24,27)(H,25,30)(H,28,29)/t18-,19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRXGPIISDLXFD-OALUTQOASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Phe-Tyr-OH | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

